4-Bromo-2-(trifluoromethyl)phenylacetylene
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Overview
Description
4-Bromo-2-(trifluoromethyl)phenylacetylene is an organic compound with the molecular formula C9H4BrF3. It is a derivative of phenylacetylene, where the phenyl ring is substituted with a bromine atom at the 4-position and a trifluoromethyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(trifluoromethyl)phenylacetylene typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-2-(trifluoromethyl)benzaldehyde.
Formation of Phenylacetylene: The aldehyde is subjected to a Sonogashira coupling reaction with an acetylene derivative in the presence of a palladium catalyst and a copper co-catalyst. The reaction is carried out under an inert atmosphere, typically using a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Purification: The resulting product is purified using column chromatography to obtain this compound with high purity.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(trifluoromethyl)phenylacetylene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the triple bond can yield alkenes or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), palladium catalysts, and bases (e.g., potassium carbonate).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst.
Major Products
Substitution: Various substituted phenylacetylenes.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)phenylacetylene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and materials.
Biology: The compound can be used in the development of bioactive molecules and probes for studying biological systems.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)phenylacetylene depends on its specific application. In chemical reactions, the compound acts as a reactive intermediate, participating in various transformations through its triple bond and substituents. The bromine atom and trifluoromethyl group influence the reactivity and selectivity of the compound in these reactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzotrifluoride: Similar structure but lacks the acetylene group.
4-Bromo-2-(trifluoromethyl)aniline: Contains an amino group instead of the acetylene group.
4-Bromo-2,2,2-trifluoroacetophenone: Contains a carbonyl group instead of the acetylene group.
Uniqueness
4-Bromo-2-(trifluoromethyl)phenylacetylene is unique due to the presence of both the bromine atom and the trifluoromethyl group, which impart distinct electronic and steric properties. These features make it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
IUPAC Name |
4-bromo-1-ethynyl-2-(trifluoromethyl)benzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF3/c1-2-6-3-4-7(10)5-8(6)9(11,12)13/h1,3-5H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBSKTSNKBDXRQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=C(C=C(C=C1)Br)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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